molecular formula C18H17ClN4O3S B2644181 N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1319127-94-0

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No. B2644181
CAS RN: 1319127-94-0
M. Wt: 404.87
InChI Key: SDALMTPUTOISRH-UHFFFAOYSA-N
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Description

Chemical compounds like this typically belong to a class of organic compounds known as amides or sulfonamides. They contain a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . They are often used in the development of various pharmaceuticals due to their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions starting from aniline derivatives . The reactions are usually carried out under green conditions without using any hazardous solvent .


Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated by spectroscopic methods such as IR, 1H NMR, and 13C NMR . In the crystal structure, molecules are often linked by hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of aniline derivatives with other reagents .

Scientific Research Applications

Molecular Interaction and Modeling Studies Research has explored the molecular interaction of diaryl dihydropyrazole-3-carboxamides, particularly focusing on their CB1 receptor antagonistic activity. These studies involve detailed molecular modeling and conformational analysis to understand the interaction mechanisms with CB1 receptors. The compounds show promise in appetite suppression and body weight reduction through CB1 receptor antagonism, highlighting their potential in obesity management. Further, their molecular modeling studies indicate significant interactions with the CB1 receptor, similar to known antagonists like rimonabant and SLV-319 (Srivastava et al., 2007).

Synthesis and Structural Analysis The compound's synthesis and structure have been a focus, with studies detailing the synthesis of analogues and analyzing their structure through techniques like X-ray diffraction. These studies help in understanding the molecular and crystal structure, aiding in the exploration of its potential applications in various fields (Kumarasinghe et al., 2009).

Antimicrobial and Antiproliferative Activities Significant research has been done on the antimicrobial and antiproliferative properties of derivatives. This includes the synthesis of thiophenyl pyrazoles and isoxazoles with noted antibacterial and antifungal activities, and pyrazole-sulfonamide derivatives showing antiproliferative activities against various cancer cell lines, emphasizing the compound's potential in the development of new therapeutics (Sowmya et al., 2018), (Mert et al., 2014).

Inhibitory and Cytotoxic Effects The compound and its derivatives have been studied for their inhibitory effects on certain enzymes and cytotoxic effects on various cancer cells. Research into novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides has shown them to be inhibitors of human carbonic anhydrase isoenzymes, with potential anticancer effects. This highlights the compound's role in medicinal chemistry and drug development (Yamali et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds often exhibit various biological activities, such as antibacterial, antitumor, and antifungal activities .

Future Directions

The future research directions for compounds like this could involve further exploration of their biological activities and potential applications in pharmaceuticals. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-11-6-8-14(9-7-11)23-27(25,26)18-16(12(2)21-22-18)17(24)20-15-5-3-4-13(19)10-15/h3-10,12,16,18,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSYUMRPIHUMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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